molecular formula C20H12N2O5 B2462330 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-89-4

2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No. B2462330
CAS RN: 886144-89-4
M. Wt: 360.325
InChI Key: CCTYCVTXJOCLGR-UHFFFAOYSA-N
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Description

“2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a derivative of xanthone . Xanthones, particularly those with a unique 9H-xanthen-9-one scaffold, have a wide range of medical applications, including antioxidant and anti-inflammatory activities . Their core can accommodate a vast variety of substituents at different positions .


Synthesis Analysis

Xanthone derivatives have been synthesized using the principles of skeleton transition . In vitro cytotoxicity assays of human breast cancer (MCF-7), gastric cancer (MGC-803), and cervical cancer (Hela) cell lines showed that most of the compounds exhibited antitumor growth activity and also showed low toxicity to human normal cells L929 .

Scientific Research Applications

Future Directions

Further investigations are needed to improve the potential clinical outcomes of xanthones and their derivatives . This includes more in-depth studies on their mechanism of action, as well as the development of more effective and low-toxic topoisomerase inhibitors .

properties

IUPAC Name

2-nitro-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-19-14-6-2-4-8-17(14)27-18-11-12(9-10-15(18)19)21-20(24)13-5-1-3-7-16(13)22(25)26/h1-11H,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTYCVTXJOCLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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